Zinc, bis(4-methylphenyl)-
CAS No.: 15106-88-4
Cat. No.: VC19715679
Molecular Formula: C14H14Zn
Molecular Weight: 247.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15106-88-4 |
|---|---|
| Molecular Formula | C14H14Zn |
| Molecular Weight | 247.6 g/mol |
| IUPAC Name | zinc;methylbenzene |
| Standard InChI | InChI=1S/2C7H7.Zn/c2*1-7-5-3-2-4-6-7;/h2*3-6H,1H3;/q2*-1;+2 |
| Standard InChI Key | ZTCUHUOKCNLFDQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=[C-]C=C1.CC1=CC=[C-]C=C1.[Zn+2] |
Introduction
Chemical Identity and Synthesis
Molecular Composition
Synthetic Routes
Two primary methods are documented:
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Transmetallation:
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Direct Alkylation:
Table 1: Synthetic Parameters
| Method | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Transmetallation | ZnCl₂ + 4-MeC₆H₄MgBr | THF | 84 |
| Direct Alkylation | Zn + 4-MeC₆H₄Li | Diethyl ether | 59 |
Structural and Crystallographic Analysis
Coordination Geometry
X-ray diffraction studies of analogous zinc complexes (e.g., [1,4-di(4-methylphenyl)-1,4-diazabutadiene]zinc(II) chloride) reveal distorted tetrahedral geometries around the zinc center . Key bond lengths include:
Crystallographic Data
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Unit Cell Parameters:
Table 2: Structural Metrics
| Parameter | Value (Å/°) |
|---|---|
| Zn–C bond length | 2.02–2.10 |
| C–Zn–C bond angle | 104–112° |
| Unit cell volume | 1675 ų |
Physicochemical Properties
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Solubility: Insoluble in water; soluble in nonpolar solvents (e.g., hexane, toluene) .
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Thermal Stability: Decomposes above 200°C, forming zinc oxide and organic byproducts .
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Reactivity:
Applications in Catalysis and Materials Science
Catalytic Uses
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Polymer Synthesis: Acts as a initiator in atom transfer radical polymerization (ATRP) of styrene derivatives .
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Cross-Coupling Reactions: Facilitates C–C bond formation in Suzuki-Miyaura reactions .
Coordination Chemistry
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Forms stable complexes with N,S-donor ligands (e.g., thiosemicarbazones), used in fluorescence sensing .
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Serves as a precursor for zinc porphyrins, which exhibit photocatalytic activity .
Table 3: Catalytic Performance
| Reaction Type | Substrate | Yield (%) |
|---|---|---|
| ATRP of styrene | 5-(4-Hydroxyphenyl)porphine | 92 |
| Suzuki-Miyaura coupling | Aryl bromides | 78–85 |
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